molecular formula C27H22N4O4 B2519373 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1189464-35-4

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2519373
CAS No.: 1189464-35-4
M. Wt: 466.497
InChI Key: OCVFDSDDOGCDIU-UHFFFAOYSA-N
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Description

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures, and is further substituted with benzyl and benzodioxin groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl and benzodioxin groups are then introduced through nucleophilic substitution reactions.

For example, the synthesis might begin with the condensation of a benzylamine derivative with a suitable diketone to form the pyrimidoindole core. This intermediate can then be reacted with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid or its derivatives under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group or the indole ring, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural similarity to known bioactive molecules, the compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide depends on its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to changes in cellular function. Alternatively, it might bind to a receptor on the cell surface, triggering a signaling cascade that alters gene expression or protein activity.

Comparison with Similar Compounds

Similar compounds to 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include other pyrimidoindole derivatives and benzodioxin-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties. the specific substitution pattern and functional groups in this compound confer unique characteristics that distinguish it from other related compounds.

List of Similar Compounds

  • Pyrimido[1,2-a]benzimidazoles
  • Benzodioxin derivatives
  • Indole-based compounds
  • Pyrimidine-containing molecules

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c32-24(29-19-10-11-22-23(14-19)35-13-12-34-22)16-31-21-9-5-4-8-20(21)25-26(31)27(33)30(17-28-25)15-18-6-2-1-3-7-18/h1-11,14,17H,12-13,15-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVFDSDDOGCDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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